molecular formula C18H19BrN2O3 B6539737 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060287-44-6

4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No. B6539737
CAS RN: 1060287-44-6
M. Wt: 391.3 g/mol
InChI Key: HUEANUBRZOKKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide” is a chemical compound with the molecular formula C14H12BrNO2 . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group attached to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of pinacol boronic esters, a radical approach, has been reported in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C14H12BrNO2 . The presence of a bromine atom and a carboxyamide group attached to a phenyl ring is indicative of its structure .


Chemical Reactions Analysis

Reactions involving “this compound” could potentially involve free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . The exact reactions would depend on the specific conditions and reagents used .

Scientific Research Applications

4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has a variety of applications in scientific research. It has been used in the synthesis of novel heterocyclic compounds and as a reagent in the synthesis of other organic compounds. It is also used in analytical methods such as gas chromatography, liquid chromatography, and mass spectrometry. This compound can also be used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a substrate in enzymatic reactions.

Mechanism of Action

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound likely interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound’s boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that the stability of boronic esters, like the one in this compound, can influence their bioavailability . Boronic esters are generally more stable and resistant to protodeboronation than boranes .

Result of Action

The compound’s potential to participate in suzuki–miyaura coupling could result in the formation of new carbon–carbon bonds , which could lead to the synthesis of various organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the efficiency of Suzuki–Miyaura coupling can be influenced by the reaction conditions, which are typically mild and tolerant to various functional groups .

Advantages and Limitations for Lab Experiments

4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. It is not very soluble in water, so it must be dissolved in organic solvents before use. Additionally, it is only effective at very low concentrations, so it must be used carefully to avoid toxicity.

Future Directions

There are a variety of potential future directions for research using 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide. One area of research is the development of new therapeutic agents based on this compound. Additionally, this compound could be used to develop new analytical methods for detecting and quantifying drugs and other compounds. This compound could also be used to study the structure and function of enzymes and receptors, which could lead to a better understanding of their role in disease states. Finally, this compound could be used to develop new drugs or drug delivery systems that target specific enzymes or receptors.

Synthesis Methods

4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is commonly synthesized through a two-step reaction. The first step involves the reaction of 4-bromobenzoyl chloride with 2-methoxyethylcarbamoylmethylphenylmagnesium bromide in the presence of a base. The resulting product is then reacted with aqueous sodium hydroxide to form this compound. The yield of the reaction is typically around 80%.

Safety and Hazards

The safety and hazards associated with “4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide” are not explicitly mentioned in the available resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

properties

IUPAC Name

4-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-24-11-10-20-17(22)12-13-2-8-16(9-3-13)21-18(23)14-4-6-15(19)7-5-14/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEANUBRZOKKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.